molecular formula C11H18N4OS B1464938 2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1283346-32-6

2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B1464938
CAS RN: 1283346-32-6
M. Wt: 254.35 g/mol
InChI Key: ZIKVSZJZKHKPQT-UHFFFAOYSA-N
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Description

The compound “2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, and a piperidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, could impart certain conformational properties to the molecule. The thiazole ring, a five-membered ring containing a nitrogen atom and a sulfur atom, could also contribute to the molecule’s electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions under certain conditions . The thiazole and piperidine rings could also engage in various reactions depending on the reaction conditions and the presence of suitable reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .

Scientific Research Applications

Pharmaceutical Drug Development

The piperidine and thiazole moieties present in this compound are commonly found in pharmaceuticals. Piperidine derivatives are known to be key building blocks in the synthesis of drugs due to their prevalence in medicinal chemistry . They are involved in the creation of drugs that target a wide range of biological pathways and are particularly significant in the development of central nervous system (CNS)

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for potential medicinal properties given the biological activity of many other piperidine and thiazole-containing compounds .

properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c12-6-9-2-1-4-15(7-9)8-10(16)14-11-13-3-5-17-11/h3,5,9H,1-2,4,6-8,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKVSZJZKHKPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=NC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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